molecular formula C3H7NO2 B009213 DL-Alanine-1-13C CAS No. 102029-81-2

DL-Alanine-1-13C

Cat. No. B009213
M. Wt: 90.09 g/mol
InChI Key: QNAYBMKLOCPYGJ-LBPDFUHNSA-N
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Description

Synthesis Analysis

The synthesis of DL-Alanine-1-13C involves modified chemical reactions and enzymatic methods. Early work described the synthesis of carbon-14 labeled DL-alanines, showcasing methodologies that could be adapted for DL-Alanine-1-13C synthesis (Ostwald, Adams, & Tolbert, 1952). Another method involves enzymatic synthesis from [1-11C]pyruvic acid by way of DL-[1-11C]alanine, demonstrating a potential route for incorporating carbon-13 labels (Ropchan & Barrio, 1984).

Molecular Structure Analysis

Investigations into the molecular structure of DL-Alanine-1-13C and its analogs have been facilitated by NMR spectroscopy. Studies on peptides and proteins containing L-alanine residues by 13C NMR spectroscopy, combined with ab initio chemical shift calculations, provide insights into the structural impacts of incorporating 13C labels into alanine (Asakawa et al., 1994).

Chemical Reactions and Properties

DL-Alanine-1-13C's chemical reactions have been explored through its involvement in peptide bond formation and enzymatic processes. For instance, the enzymatic synthesis of [1-11C]pyruvic acid from DL-[1-11C]alanine sheds light on the reactivity and potential chemical transformations of DL-Alanine-1-13C (Ropchan & Barrio, 1984).

Physical Properties Analysis

The physical properties of DL-Alanine-1-13C can be inferred from studies on similar compounds. For example, the structural stability in dimer and tetramer clusters of L-alanine in the gas phase, and the feasibility of peptide bond formation, provide valuable information on the physical interactions and stability of alanine derivatives, including those labeled with carbon-13 (Malar & Palani, 2018).

Chemical Properties Analysis

The chemical properties of DL-Alanine-1-13C, such as its behavior in enzymatic reactions and its role in modifying biological molecules, can be deduced from its interactions and reactivity in various chemical contexts. The synthesis of peptides containing purine and pyrimidine derivatives of DL-alanine highlights the versatility and reactivity of alanine derivatives in peptide synthesis (Doel, Jones, & Walker, 1974).

Scientific Research Applications

Metabolic and Structural Analysis in Tumors

Quantitative and accurate monitoring of tumors is essential for effective treatment. Hyperpolarized carbon (13C) MRI and Spectroscopy have proven to be powerful tools for in vivo metabolic and structural studies of tumor tissues. The determination of absolute configurations of amino acids, such as DL-Alanine-1-13C, plays a significant role in physiological mechanisms during tumor growth and treatment. With nearly 50% nuclear polarization achievable for 13C in various organic molecules through Dynamic Nuclear Polarization (DNP) in strong magnetic fields and cryogenic temperatures, this method offers a promising approach for understanding tumor biochemistry (Leksa et al., 2020).

Enzymatic Applications and Environmental Impact

Alanine dehydrogenase (AlaDH) is a microbial enzyme that plays a central role in metabolism by catalyzing the reversible conversion of L-alanine to pyruvate, and vice versa. This enzyme's actions are vital for the generation of energy through the tricarboxylic acid cycle and for the synthesis of various biological compounds. DL-Alanine, as part of this system, is fundamental in redox balancing and has significant applications in the pharmaceutical, environmental, and food industries, demonstrating its versatility and importance in various scientific and commercial fields (Dave & Kadeppagari, 2019).

Diagnostics and Clinical Research

Stable, non-radioactive isotopes like DL-Alanine-1-13C have gained prominence in clinical science due to improvements in the availability of stable-isotope-labeled compounds and advancements in mass-spectrometric methods for quantitative analysis. These isotopes are critical in clinical research, offering advantages in patient safety and applicability to a wide range of clinical problems. Their use in clinical diagnostics and research, particularly with 13C-labeled compounds, has been instrumental in studies involving absorption, metabolism, and various physiological processes (Halliday & Rennie, 1982).

Safety And Hazards

DL-Alanine-1-13C may be harmful if absorbed through the skin, may cause skin irritation, and contact may cause eye irritation . It may also be harmful if swallowed .

properties

IUPAC Name

2-amino(113C)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7NO2/c1-2(4)3(5)6/h2H,4H2,1H3,(H,5,6)/i3+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNAYBMKLOCPYGJ-LBPDFUHNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC([13C](=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80906990
Record name (1-~13~C)Alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80906990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

90.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

DL-Alanine-1-13C

CAS RN

102029-81-2
Record name Alanine-1-13C
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102029812
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (1-~13~C)Alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80906990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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